molecular formula C11H14ClF2N5O2S B4595879 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4595879
M. Wt: 353.78 g/mol
InChI Key: KKPOGXJTWGXYIK-UHFFFAOYSA-N
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Description

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H14ClF2N5O2S and its molecular weight is 353.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.0524799 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds

Research has explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This study involves the creation of pyrazole and oxazole derivatives, among others, with several compounds demonstrating high antibacterial activity. This indicates the potential of such compounds, including variations of the N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide, in the development of new antibacterial drugs (Azab, Youssef, & El‐Bordany, 2013).

Enzyme Inhibition for Therapeutic Applications

Synthesis and Bioactivities of Pyrazoline Benzensulfonamides as Carbonic Anhydrase and Acetylcholinesterase Inhibitors

This study synthesized compounds that incorporate both pyrazoline and sulfonamide pharmacophores, aimed at inhibiting human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds showed significant inhibition potency and low cytotoxicity, suggesting their potential as therapeutic agents for conditions involving these enzymes (Ozmen Ozgun et al., 2019).

Anti-Inflammatory and Analgesic Activities

Synthesis and Characterization of Celecoxib Derivatives

Research into celecoxib derivatives, including those structurally related to this compound, has shown that certain compounds exhibit anti-inflammatory and analgesic activities. These compounds have been evaluated for their potential in treating conditions such as inflammation and pain without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Herbicidal Activity

Thermal Infrared Measurement as an Indicator of Plant Ecosystem Health

While not directly involving the exact chemical , this study presents the preparation of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with excellent herbicidal activity. This suggests that related sulfonamide compounds, including variations on the this compound, could potentially be developed into effective herbicides (Moran, 2003).

Properties

IUPAC Name

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-(difluoromethyl)-N,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF2N5O2S/c1-7-10(5-16-19(7)11(13)14)22(20,21)17(2)6-9-8(12)4-15-18(9)3/h4-5,11H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPOGXJTWGXYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N(C)CC2=C(C=NN2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.